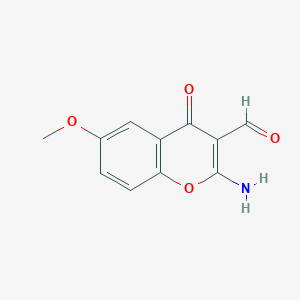

2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a derivative of 4H-chromene, which is a class of organic compounds characterized by a fused ring structure consisting of a benzene ring and a pyran ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The chromene core is a common motif in natural products and pharmaceuticals, and its derivatives are often explored for their biological activities .

Synthesis Analysis

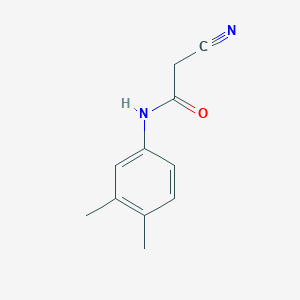

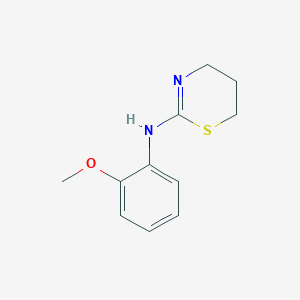

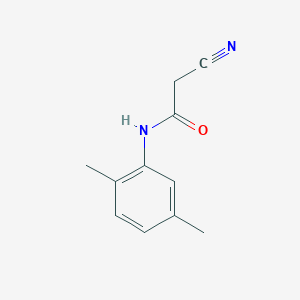

The synthesis of 2-amino-4-oxo-4H-chromene-3-carbaldehyde derivatives can be achieved through various methods. One approach involves the condensation of 4-hydroxycoumarin with aldehydes and cyanoacetamide in the presence of a catalyst such as polystyrene-supported p-toluenesulfonic acid (PS-PTSA), which facilitates the formation of C-C and C-O bonds under metal-free conditions . Another method includes the electrocatalytic multicomponent assembly of aryl aldehydes, 4-hydroxycoumarin, and malononitrile, which yields 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives . These synthetic routes offer advantages such as high yields, operational simplicity, and environmental friendliness.

Molecular Structure Analysis

The molecular structure of chromene derivatives can be elucidated using X-ray crystallography. For instance, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene has been determined, revealing that all atoms of the pyran ring are coplanar, which is a distinctive feature compared to other similar compounds . The molecular structure is often stabilized by intermolecular hydrogen bonds, which can lead to the formation of one-dimensional or three-dimensional hydrogen-bonded frameworks .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions to form different products. For example, 2-amino-4-oxo-4H-chromene-3-carbaldehyde can react to give pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile . These reactions expand the chemical diversity of chromene derivatives and can be tailored to produce compounds with desired properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of functional groups such as amino, methoxy, and carbaldehyde can affect properties like solubility, melting point, and reactivity. These compounds can exhibit a wide range of functional group tolerance, which is beneficial for chemical modifications and the synthesis of targeted molecules with specific activities . Additionally, some chromene derivatives have been evaluated for their biological activity, such as inhibition of enzymes involved in Alzheimer's disease, showcasing their potential as therapeutic agents .

Future Directions

The future directions for research on 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The development of potent leads of 2H/4H-chromene analogs for their promising biological activities could also be a potential area of focus .

properties

IUPAC Name |

2-amino-6-methoxy-4-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-6-2-3-9-7(4-6)10(14)8(5-13)11(12)16-9/h2-5H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYYFKHTWRVDSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368820 |

Source

|

| Record name | 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

CAS RN |

68301-78-0 |

Source

|

| Record name | 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)

![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)

![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)